molecular formula C21H19N3O5 B2521363 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1211909-90-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2521363
CAS No.: 1211909-90-8
M. Wt: 393.399
InChI Key: XCUFDYZNLKNYEZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing oxadiazole and furan moieties, are of significant interest due to their wide range of biological activities. Compounds similar to the one mentioned have been synthesized and characterized for their potential as bioactive molecules. The synthesis of these compounds often involves innovative methodologies to incorporate diverse functional groups, enhancing their pharmacological profiles (Cecchi et al., 2006).

Antimicrobial Activity

Derivatives of oxadiazole, including those linked with piperidine and furan rings, have shown promising antimicrobial properties. The structural diversity of these compounds allows for the exploration of their mechanism of action against various microbial strains, potentially leading to the development of new antimicrobial agents. Research on azole derivatives has indicated that modifications in their structure can significantly impact their antimicrobial efficacy (Başoğlu et al., 2013).

Anticancer and Antileishmanial Potential

The incorporation of oxadiazole and furan units into heterocyclic compounds has been explored for anticancer and antileishmanial activities. Novel synthetic approaches to these compounds have led to the discovery of molecules with significant biological activities, opening new avenues for the development of therapeutic agents for treating cancer and leishmaniasis. The study of furoxan and benzofuroxan derivatives, for instance, highlighted their remarkable leishmanicidal activity, demonstrating the therapeutic potential of these compounds (Dutra et al., 2014).

Vasodilator and Cardiovascular Effects

The chemical characteristics of furoxans, closely related to the functionalities of the compound , have been associated with vasodilator actions. These compounds have been studied for their ability to release nitric oxide and induce vasodilation, suggesting potential applications in cardiovascular research and the treatment of related diseases. The molecular mechanisms underlying the vasodilator action of furoxans provide insight into how similar compounds might be utilized in therapeutic settings (Feelisch et al., 1992).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c25-19(6-4-14-3-5-16-18(12-14)28-13-27-16)24-9-7-15(8-10-24)20-22-23-21(29-20)17-2-1-11-26-17/h1-6,11-12,15H,7-10,13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUFDYZNLKNYEZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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